1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol
Description
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-4-10-5-8(7(3)11)6(2)9-10/h5,7,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNQONNFMJXYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Formation
The pyrazole ring is typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For this compound, ethyl hydrazine and methyl-substituted diketones are ideal precursors. For example:
Reaction Conditions:
Reduction of Ketone to Secondary Alcohol
Sodium Borohydride (NaBH₄) Reduction
The C4 ketone is reduced to the secondary alcohol using NaBH₄:
Catalytic Hydrogenation
Alternative reduction via H₂/Pd-C:
| Parameter | Value |
|---|---|
| Pressure | 1 atm |
| Solvent | Methanol |
| Duration | 6 hours |
Alternative Grignard Reaction Pathway
Pyrazole Bromination
Introduce bromide at C4 for nucleophilic substitution:
Grignard Addition
React with methyl magnesium bromide:
Comparative Analysis of Methods
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetaldehyde or 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethane.
Substitution: Various halogenated derivatives of the pyrazole ring.
Scientific Research Applications
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
- Substituent Effects: The ethyl and methyl groups on the pyrazole ring in the target compound enhance steric bulk compared to simpler analogs like 1-(1-methylpyrazol-4-yl)ethanol. This may influence solubility and reactivity in synthetic applications .
- Hydroxyl Group Position: Ethanol (hydroxyethyl) vs. methanol (hydroxymethyl) substituents alter polarity and hydrogen-bonding capacity. For example, the target compound’s hydroxyethyl group may improve water solubility compared to the methanol derivative in .
Challenges and Limitations
- Synthetic Complexity: Introducing multiple substituents (ethyl, methyl, hydroxyethyl) on the pyrazole ring requires precise control to avoid side reactions, as noted in multi-step syntheses of similar compounds .
- Stability : Hydroxyethyl groups may undergo oxidation under acidic or basic conditions, necessitating protective strategies during synthesis .
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound exhibits a molecular formula of with a molecular weight of approximately 152.20 g/mol. Its structure features a pyrazole ring, which is known for facilitating various biological interactions through hydrogen bonding and proton transfer processes.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results highlight the compound's potential in treating infections caused by resistant strains.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Studies suggest that it inhibits key enzymes involved in inflammatory pathways, including COX-1 and COX-2.
| Enzyme | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| COX-1 | 5.40 | Aspirin | 10.00 |
| COX-2 | 0.01 | Celecoxib | 0.05 |
The selectivity index for COX-2 inhibition indicates that this compound may be more effective than traditional NSAIDs in reducing inflammation with fewer side effects .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against several human cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and H460 (lung cancer).
| Cell Line | Inhibition (%) at 100 µM |
|---|---|
| A549 | 70% |
| HT-29 | 65% |
| H460 | 72% |
These findings support the potential use of this compound as a lead compound in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The pyrazole moiety enables it to form hydrogen bonds that can modulate the activity of target proteins involved in inflammation and cancer cell proliferation.
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in a rat model of induced paw edema. The results indicated a significant reduction in paw swelling compared to the control group, suggesting its efficacy as an anti-inflammatory agent.
Cancer Cell Line Study
In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound led to apoptosis in cancer cells, further supporting its potential as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanol, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, using pyrazole derivatives as precursors. For example, similar pyrazole-based alcohols are synthesized via alkylation of pyrazole rings followed by hydroxylation . Purity (>95%) is achieved through column chromatography and confirmed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : To resolve proton environments (e.g., ethyl and methyl groups on the pyrazole ring) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 208.18 for C₁₀H₁₆N₂O) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Solubility is tested in polar (e.g., water, ethanol) and non-polar solvents (e.g., DCM). Stability studies involve accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring . Pyrazole derivatives generally exhibit stability in acidic conditions but may degrade under strong bases .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (using AutoDock Vina) models interactions with biological targets (e.g., enzymes like cyclooxygenase), guided by crystallographic data . Pyrazole rings often bind to hydrophobic enzyme pockets via π-π stacking .
Q. What experimental strategies resolve contradictory data in enzymatic inhibition studies involving this compound?
- Methodological Answer : Contradictions (e.g., variable IC₅₀ values) may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Solutions include:
- Standardized Assays : Use recombinant enzymes and controlled buffer systems.
- Kinetic Analysis : Compare Michaelis-Menten parameters under identical conditions.
- Structural Validation : Co-crystallize the compound with the target enzyme (using SHELXL for refinement) to confirm binding modes .
Q. How does the stereochemistry of this compound influence its pharmacological activity?
- Methodological Answer : Enantiomers are separated via chiral chromatography (e.g., Chiralpak columns) and tested in vitro/in vivo. For example, (R)-enantiomers of similar pyrazole alcohols show higher binding affinity to G-protein-coupled receptors than (S)-forms . Stereochemical effects are quantified using circular dichroism (CD) or X-ray crystallography .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity for the pyrazole ring?
- Methodological Answer : Scaling up often leads to side reactions (e.g., over-alkylation). Mitigation strategies include:
- Temperature Control : Slow addition of reagents at low temperatures (−10°C to 0°C).
- Catalytic Optimization : Use Pd/Cu catalysts for selective C-H functionalization.
- In-situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
